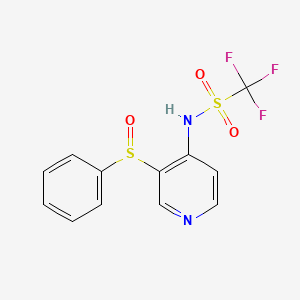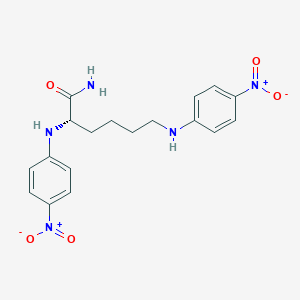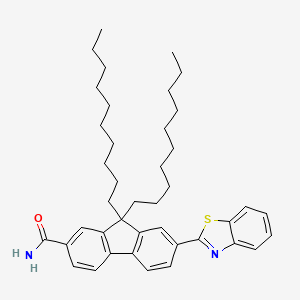
7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide: is a complex organic compound that features a benzothiazole moiety attached to a fluorene core, with didecyl chains and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment to Fluorene Core: The benzothiazole derivative is then coupled with a fluorene derivative, often through a palladium-catalyzed cross-coupling reaction.
Introduction of Didecyl Chains: The didecyl chains are introduced via alkylation reactions, typically using alkyl halides in the presence of a strong base.
Formation of Carboxamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the benzothiazole moiety, converting it to benzothiazoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and fluorene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules .
- Employed in the development of new materials with unique electronic properties .
Biology and Medicine:
- Investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety .
- Studied for its potential use in drug delivery systems .
Industry:
Wirkmechanismus
The mechanism of action of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The fluorene core contributes to the compound’s electronic properties, making it useful in electronic applications .
Vergleich Mit ähnlichen Verbindungen
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and are known for their biological activity.
Fluorene Derivatives: Compounds with a fluorene core are widely studied for their electronic properties.
Uniqueness:
- The combination of the benzothiazole moiety with the fluorene core and didecyl chains makes 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide unique in its structural and functional properties .
- Its potential applications in both biological and electronic fields highlight its versatility .
Eigenschaften
CAS-Nummer |
876174-41-3 |
|---|---|
Molekularformel |
C41H54N2OS |
Molekulargewicht |
622.9 g/mol |
IUPAC-Name |
7-(1,3-benzothiazol-2-yl)-9,9-didecylfluorene-2-carboxamide |
InChI |
InChI=1S/C41H54N2OS/c1-3-5-7-9-11-13-15-19-27-41(28-20-16-14-12-10-8-6-4-2)35-29-31(39(42)44)23-25-33(35)34-26-24-32(30-36(34)41)40-43-37-21-17-18-22-38(37)45-40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3,(H2,42,44) |
InChI-Schlüssel |
KDBHWXNOXGZWKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C(=O)N)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


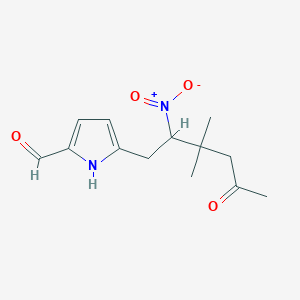
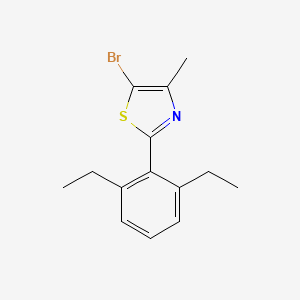
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
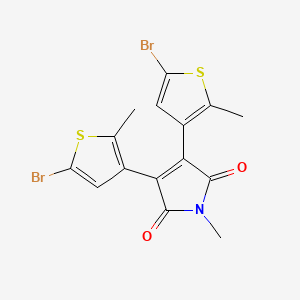
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
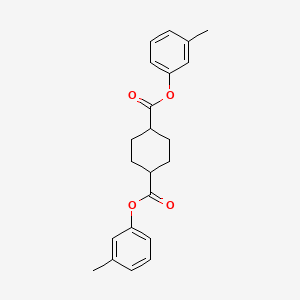
methanone](/img/structure/B14198310.png)
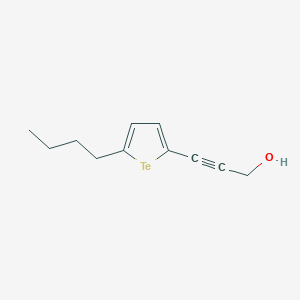

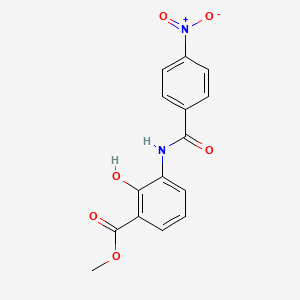
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)

